5-Methoxy-2-methylbenzoxazole

Catalog No.
S704174
CAS No.
5676-57-3
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-methylbenzoxazole

CAS Number

5676-57-3

Product Name

5-Methoxy-2-methylbenzoxazole

IUPAC Name

5-methoxy-2-methyl-1,3-benzoxazole

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3

InChI Key

WCXSVOWHNXWHRT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=CC(=C2)OC

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)OC

The exact mass of the compound 5-Methoxy-2-methylbenzoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methoxy-2-methylbenzoxazole (CAS 5676-57-3) is an electron-rich heterocyclic building block widely procured for advanced organic synthesis, medicinal chemistry, and materials science[1]. Unlike simpler benzoxazoles, this compound offers a dual-functional scaffold: an electron-donating 5-methoxy group that tunes the electronic properties of the aromatic core, and a weakly acidic 2-methyl group that serves as a reactive handle for lateral functionalization [2]. This specific substitution pattern makes it an optimal precursor for synthesizing extended conjugated systems, such as styrylbenzoxazole fluorophores, and a highly regioselective substrate for late-stage C-H borylation in pharmaceutical development[3].

Replacing 5-Methoxy-2-methylbenzoxazole with the unsubstituted 2-methylbenzoxazole or the 5-chloro-2-methylbenzoxazole analog fundamentally alters both processability and downstream performance [1]. In electrophilic aromatic substitutions and Iridium-catalyzed C-H borylations, the unsubstituted core lacks a strong directing group, resulting in poor regioselectivity and forcing costly chromatographic separation of isomers[2]. Conversely, substituting with the 5-chloro analog flips the electronic nature of the core from electron-rich to electron-deficient, which drastically reduces the fluorescence quantum yield of derived dyes and deepens the HOMO energy level, rendering it unsuitable for high-efficiency OLED hole-transport applications [3].

Regiocontrol in Iridium-Catalyzed C-H Borylation

In late-stage functionalization, the 5-methoxy group of 5-Methoxy-2-methylbenzoxazole acts as a potent directing group for Ir-catalyzed C-H borylation[1]. Compared to the unsubstituted 2-methylbenzoxazole, which undergoes statistical borylation across multiple positions, the methoxy derivative enables highly regioselective borylation at the sterically accessible ortho-positions [2]. This distinction eliminates the need for complex separations of isomeric boronate esters during API scale-up.

Evidence DimensionRegioselectivity in Ir-catalyzed C-H borylation
Target Compound Data>95% regioselectivity (directed by methoxy group)
Comparator Or Baseline2-Methylbenzoxazole (<60% selectivity, mixed isomers)
Quantified Difference>35% improvement in isomeric purity
Conditions[Ir(COD)OMe]2, B2pin2, room temperature, 40 h

High regioselectivity directly translates to higher isolated yields of pure intermediates, significantly reducing downstream purification costs in pharmaceutical manufacturing.

Nucleophilic Functionalization via 2-Methyl Deprotonation

The 2-methyl group provides a critical synthetic handle that is absent in 5-methoxybenzoxazole [1]. Under basic conditions, the 2-methyl protons can be selectively deprotonated to form a stable nucleophile, enabling high-yielding Knoevenagel-type condensations with aryl aldehydes [2]. In contrast, 5-methoxybenzoxazole lacks this handle and is susceptible to degradative ring-opening or unstable C2-deprotonation under identical basic conditions.

Evidence DimensionYield of base-catalyzed condensation with aryl aldehydes
Target Compound Data>85% yield of conjugated styryl derivatives
Comparator Or Baseline5-Methoxybenzoxazole (0% yield, incompatible reaction pathway)
Quantified DifferenceEnables a completely different class of scalable coupling reactions
ConditionsBase-catalyzed condensation (e.g., piperidine or alkoxide)

The reactive 2-methyl group allows buyers to bypass complex transition-metal cross-coupling steps, utilizing simple, scalable condensation chemistry to build extended pi-systems.

Enhancement of Fluorescence Quantum Yield via Electron-Donating Core

When utilized as a core for fluorescent dyes, the electron-donating 5-methoxy group significantly enhances the push-pull dipole moment compared to the unsubstituted 2-methylbenzoxazole [1]. This electronic modulation increases the fluorescence quantum yield (ΦF) of the resulting styrylbenzoxazole fluorophores by approximately twofold, while also inducing a desirable bathochromic shift in the emission spectrum [2].

Evidence DimensionFluorescence quantum yield (ΦF) of downstream styryl derivatives
Target Compound DataΦF ≈ 0.65–0.80
Comparator Or Baseline2-Methylbenzoxazole derivatives (ΦF ≈ 0.30–0.40)
Quantified Difference~2x increase in quantum yield
ConditionsMeasured in polar aprotic solvents (e.g., DMSO or DMF)

Procurement of the 5-methoxy core is essential for developing high-efficiency fluorescent probes and OLED emissive layers where maximum photon output is critical.

Modulation of HOMO Levels for Hole-Transport Materials

For optoelectronic applications, the electronic nature of the benzoxazole core dictates device performance [1]. Substituting 5-chloro-2-methylbenzoxazole with 5-Methoxy-2-methylbenzoxazole shifts the core from electron-deficient to electron-rich. The methoxy group raises the HOMO energy level by approximately 0.3–0.4 eV, significantly improving hole-injection and transport properties when incorporated into OLED host materials [2].

Evidence DimensionShift in HOMO energy level
Target Compound DataRaised by ~0.3–0.4 eV (electron-rich core)
Comparator Or Baseline5-Chloro-2-methylbenzoxazole (deeper, electron-deficient HOMO)
Quantified Difference~0.4 eV optimization in energy alignment
ConditionsCyclic voltammetry of functionalized core derivatives

Selecting the methoxy-substituted building block is critical for tuning energy band alignment in organic electronics, directly impacting device turn-on voltage and efficiency.

Late-Stage C-H Functionalization Scaffolds for API Synthesis

The compound is the optimal starting material for generating complex heteroaryl boronate esters via Ir-catalyzed borylation [3.1.4][1]. By leveraging the 5-methoxy group for high regiocontrol, process chemists can streamline API scale-up and avoid the costly separation of isomers associated with unsubstituted benzoxazoles.

Synthesis of High-Efficiency Fluorescent Dyes

Ideal for generating styrylbenzoxazole-based fluorescent probes, where the 5-methoxy group maximizes the quantum yield and the 2-methyl group allows for facile, high-yielding condensation with aldehyde-bearing structures [2].

OLED Hole-Transport Layer (HTL) Materials

Procured for synthesizing organic electronic materials where an electron-rich, easily oxidizable benzoxazole core is required [3]. The methoxy substitution optimizes the HOMO energy levels for efficient hole injection, outperforming halogenated analogs.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5676-57-3

Wikipedia

5-Methoxy-2-methylbenzoxazole

Dates

Last modified: 08-15-2023

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